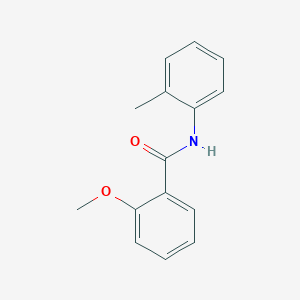![molecular formula C22H26N2O5S2 B259130 ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the inhibition of specific enzymes and signaling pathways. For example, it inhibits human carbonic anhydrase II by binding to its active site and blocking the formation of bicarbonate ions. It also inhibits cathepsin K by binding to its active site and preventing the degradation of collagen in bone tissue. Additionally, it inhibits histone deacetylase 6 by binding to its active site and preventing the deacetylation of histone proteins, which can lead to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are diverse and depend on the specific enzyme or signaling pathway that it inhibits. For example, its inhibition of human carbonic anhydrase II can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Its inhibition of cathepsin K can lead to a decrease in bone resorption, which can be beneficial in the treatment of osteoporosis. Its inhibition of histone deacetylase 6 can lead to the activation of tumor suppressor genes, which can be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments include its high potency and selectivity for specific enzymes and signaling pathways. Its limitations include its high cost of synthesis and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, the development of derivatives of this compound with improved pharmacokinetic properties and reduced toxicity is an area of future research.
Méthodes De Synthèse
The synthesis of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the condensation of 3-(1-piperidinylsulfonyl)benzoic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as human carbonic anhydrase II, cathepsin K, and histone deacetylase 6. It has also been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propriétés
Nom du produit |
ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C22H26N2O5S2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-10-7-11-18(17)30-21(19)23-20(25)15-8-6-9-16(14-15)31(27,28)24-12-4-3-5-13-24/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,23,25) |
Clé InChI |
IFPKVKLRSVYCDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)


![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)


